REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]=1[CH2:13][C:14]#[N:15])#N.N>C(O)C.[Ni]>[O:10]1[C:6]2[C:5]3[CH2:13][CH2:14][NH:15][CH2:1][CH2:3][C:4]=3[CH:12]=[CH:11][C:7]=2[O:8][CH2:9]1
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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C(#N)CC1=C(C2=C(OCO2)C=C1)CC#N
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Name
|
|
Quantity
|
1.21 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered off
|
Type
|
WASH
|
Details
|
washed with hot ethanol
|
Type
|
CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
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Details
|
the residue purified by normal phase HPLC on a Biotage pre-packed silica gel column
|
Type
|
WASH
|
Details
|
eluting with 7:3 methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC=2C=CC3=C(CCNCC3)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |